Cas no 1785661-44-0 (3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid)

3-(6-Methoxy-1H-indol-2-yl)prop-2-enoic acid is a synthetic indole derivative characterized by its conjugated prop-2-enoic acid moiety and methoxy substitution at the 6-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules, due to its reactive α,β-unsaturated carbonyl system. The methoxy group enhances electron density, influencing reactivity in cross-coupling or cyclization reactions. Its structural features make it valuable for pharmaceutical research, including the design of kinase inhibitors or anti-inflammatory agents. The compound exhibits stability under standard handling conditions and is typically supplied with high purity, ensuring reproducibility in synthetic applications.
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid structure
1785661-44-0 structure
商品名:3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
CAS番号:1785661-44-0
MF:C12H11NO3
メガワット:217.220643281937
CID:5770788
PubChem ID:84740162

3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
    • EN300-1828114
    • 1785661-44-0
    • インチ: 1S/C12H11NO3/c1-16-10-4-2-8-6-9(3-5-12(14)15)13-11(8)7-10/h2-7,13H,1H3,(H,14,15)/b5-3+
    • InChIKey: BLCNQJVFBYDQPX-HWKANZROSA-N
    • ほほえんだ: O(C)C1C=CC2C=C(/C=C/C(=O)O)NC=2C=1

計算された属性

  • せいみつぶんしりょう: 217.07389321g/mol
  • どういたいしつりょう: 217.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 62.3Ų

3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1828114-0.1g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
0.1g
$892.0 2023-09-19
Enamine
EN300-1828114-5.0g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
5g
$2940.0 2023-06-01
Enamine
EN300-1828114-0.05g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
0.05g
$851.0 2023-09-19
Enamine
EN300-1828114-2.5g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
2.5g
$1988.0 2023-09-19
Enamine
EN300-1828114-10.0g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
10g
$4360.0 2023-06-01
Enamine
EN300-1828114-10g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
10g
$4360.0 2023-09-19
Enamine
EN300-1828114-5g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
5g
$2940.0 2023-09-19
Enamine
EN300-1828114-0.5g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
0.5g
$974.0 2023-09-19
Enamine
EN300-1828114-0.25g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
0.25g
$933.0 2023-09-19
Enamine
EN300-1828114-1.0g
3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid
1785661-44-0
1g
$1014.0 2023-06-01

3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid 関連文献

3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acidに関する追加情報

3-(6-Methoxy-1H-indol-2-yl)prop-2-enoic Acid: A Comprehensive Overview

The compound with CAS No. 1785661-44-0, commonly referred to as 3-(6-methoxy-1H-indol-2-yl)prop-2-enoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an indole ring with a propenoic acid moiety, and its potential applications in drug development and beyond. In this article, we will delve into the structural features, synthesis methods, biological activities, and recent advancements in the study of 3-(6-methoxy-1H-indol-2-yl)prop-2-enioic acid.

Structure and Synthesis

The molecular structure of 3-(6-methoxy-1H-indol-2-yli)propenoic acid is composed of two key functional groups: the indole ring and the propenoic acid group. The indole ring, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, is a common motif in natural products and bioactive molecules. The presence of the methoxy group at the 6-position of the indole ring adds to the compound's complexity and potential for interaction with biological systems. The propenoic acid group, on the other hand, introduces acidity and reactivity, making it a versatile building block for further chemical modifications.

Recent studies have focused on optimizing the synthesis of 3-(6-methoxyindolyl)propenoic acid, employing various methodologies such as Suzuki coupling reactions and Stille cross-couplings. These methods have enabled researchers to achieve higher yields and better control over stereochemistry. For instance, a 2023 study published in *Journal of Organic Chemistry* demonstrated a novel route involving palladium-catalyzed cross-coupling reactions to synthesize this compound with unprecedented efficiency.

Biological Activity and Applications

One of the most promising aspects of 3-(6-methoxyindolyl)propenoic acid lies in its biological activity. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. A 2023 study conducted by researchers at Stanford University revealed that 3-(6-methoxyindolyl)propenoic acid significantly reduces inflammation in animal models by inhibiting key inflammatory pathways such as COX-2 and NF-kB.

In addition to its therapeutic potential, 3-(6-methoxyindolyl)propenoic acid has also been explored for its role in agricultural applications. Studies have shown that this compound can act as a natural growth regulator for plants, enhancing their resistance to environmental stressors such as drought and salinity. A research team from the University of California recently reported that treatment with 3-(6-methoxyindolyl)propenoic acid improved crop yields by up to 30% under adverse conditions.

Recent Research Advances

The past few years have witnessed remarkable progress in understanding the properties and applications of 3-(6-methoxyindolyl)propenioic acid. One notable advancement is its use in drug delivery systems. Scientists at MIT have developed nanoparticles loaded with this compound that can target specific tissues while minimizing systemic toxicity. This innovation holds great promise for improving the efficacy of anti-cancer therapies.

Furthermore, researchers at Imperial College London have investigated the role of 3-(6-methoxyindolyl)propenioic acid in modulating cellular signaling pathways involved in cancer metastasis. Their findings suggest that this compound could serve as a novel therapeutic agent for preventing tumor spread.

Conclusion

In summary, 3-(6-methoxyindolyl)propenioic acid, with CAS No. 1785661-44-, is a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and biological studies, positions it as a key player in future innovations in medicine and agriculture. As research continues to uncover new facets of this molecule's properties, we can expect even more groundbreaking applications to emerge.

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